

N-Isopropylethylenediamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Isopropylethylenediamine**

Cat. No.: **B101246**

[Get Quote](#)

Abstract

N-Isopropylethylenediamine (iPr-EDA) is a foundational building block in modern organic synthesis, finding utility in diverse fields from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of iPr-EDA, tracing its likely origins from the foundational era of amine chemistry to its contemporary applications. While the precise moment of its first synthesis remains elusive in readily available literature, this paper situates its discovery within the broader historical context of ethylenediamine derivatization. The guide further details the compound's chemical and physical properties, outlines established and modern synthetic protocols, and explores its multifaceted applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Diamine

N-Isopropylethylenediamine, systematically named N'-(propan-2-yl)ethane-1,2-diamine[1], is a primary aliphatic amine distinguished by the presence of an isopropyl group on one of the nitrogen atoms of the ethylenediamine backbone. This structural feature imparts a unique combination of steric and electronic properties, influencing its reactivity and utility as a chemical intermediate and ligand. Its bifunctional nature, possessing both a primary and a secondary amine, allows for selective chemical modifications, making it a valuable synthon for the

construction of more complex molecules. This guide aims to provide a thorough understanding of iPr-EDA, from its historical roots to its practical application in the modern laboratory.

Historical Perspective: In the Footsteps of Chemical Pioneers

The precise discovery of **N-Isopropylethylenediamine** is not prominently documented in seminal publications. However, its intellectual lineage can be traced back to the groundbreaking work on amines and their derivatives in the 19th century.

The Dawn of Amine Chemistry and the Legacy of Hofmann

The mid-19th century witnessed a revolution in the understanding of organic nitrogen compounds, largely driven by the meticulous investigations of the German chemist August Wilhelm von Hofmann. His extensive research on the derivatives of ammonia laid the very foundation of amine chemistry. Hofmann's work established that organic bases could be systematically understood as derivatives of ammonia, a concept he brilliantly demonstrated by converting ammonia into ethylamine, diethylamine, and triethylamine.

Hofmann's contributions extended to the synthesis and characterization of "polyammonias," including the parent compound of our subject, ethylenediamine. His development of methods for separating amine mixtures and preparing a vast array of diamines and triamines created the intellectual and practical framework from which the synthesis of N-alkylated ethylenediamines, including the isopropyl derivative, would inevitably emerge. While Hofmann himself may not have documented the synthesis of every conceivable derivative, his work undoubtedly inspired subsequent generations of chemists to explore the vast chemical space of N-alkylated diamines.

The Emergence of N-Alkylated Ethylenediamines

Following the foundational work of Hofmann and others, the late 19th and early 20th centuries saw a surge in the exploration of organic synthesis. The alkylation of amines became a routine and powerful tool for modifying the properties of organic molecules. It is highly probable that **N-Isopropylethylenediamine** was first synthesized during this period of systematic investigation into the reactions of ethylenediamine with various alkylating agents.

The Beilstein Handbook of Organic Chemistry, a comprehensive repository of organic compounds, assigns the registry number 1732183 to **N-Isopropylethylenediamine**^[2]. The existence of this entry is a strong indicator that the compound was known and characterized well before the advent of digital chemical databases. The original synthesis would have likely involved one of the classical methods for amine alkylation, such as the reaction of ethylenediamine with an isopropyl halide or the reductive amination of a carbonyl compound.

While the specific "eureka" moment of its discovery remains to be unearthed from the annals of chemical literature, the logical progression of organic synthesis points to its creation as a natural extension of the foundational principles established by the pioneers of amine chemistry.

Physicochemical Properties of N-Isopropylethylenediamine

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Property	Value	Source
Molecular Formula	C ₅ H ₁₄ N ₂	[1]
Molecular Weight	102.18 g/mol	[1]
CAS Number	19522-67-9	[2]
Beilstein/REAXYS Number	1732183	[2]
Appearance	Colorless liquid	
Boiling Point	135-137 °C	[3]
Density	0.819 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.436	
Flash Point	6 °C (42.8 °F) - closed cup	

Table 1: Key Physicochemical Properties of **N-Isopropylethylenediamine**

Synthesis of N-Isopropylethylenediamine: From Classical Methods to Modern Innovations

The synthesis of **N-Isopropylethylenediamine** can be achieved through various methodologies, ranging from traditional alkylation techniques to more modern, efficient, and environmentally benign processes.

Classical Synthetic Approaches

Historically, the synthesis of N-alkylated amines relied on straightforward nucleophilic substitution and reductive amination reactions.

4.1.1. Alkylation of Ethylenediamine with Isopropyl Halides

A traditional and intuitive method for the synthesis of iPr-EDA involves the direct alkylation of ethylenediamine with an isopropyl halide, such as 2-bromopropane or 2-chloropropane.

Figure 1: General scheme for the synthesis of **N-Isopropylethylenediamine** via direct alkylation.

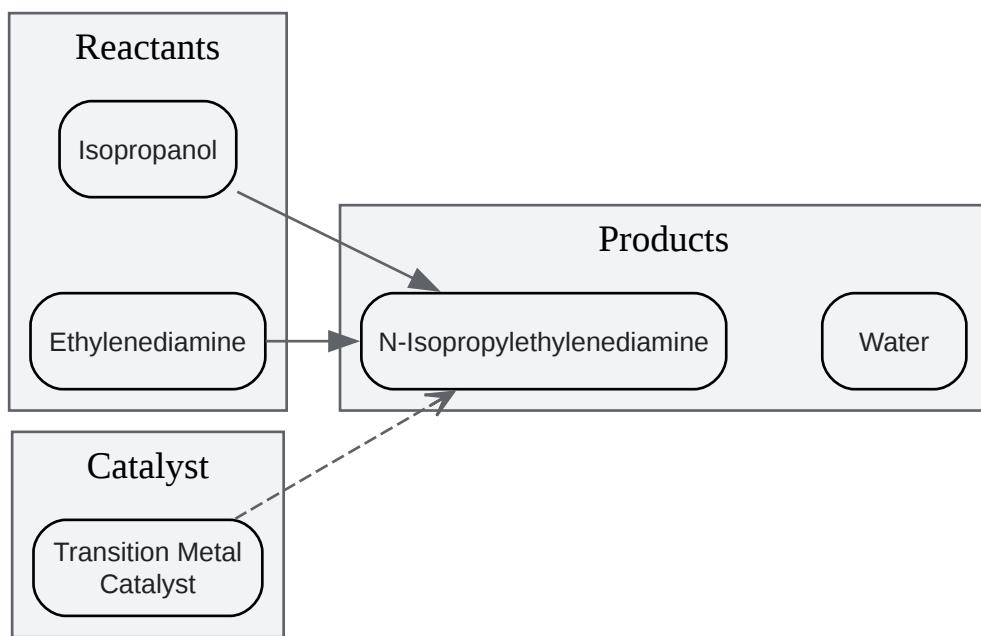
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A significant challenge with this method is controlling the degree of alkylation. The product, **N-Isopropylethylenediamine**, is itself a nucleophile and can react further with the isopropyl halide to yield the dialkylated product, N,N'-diisopropylethylenediamine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.

4.1.2. Reductive Amination

Reductive amination offers an alternative and often more controlled route to **N-Isopropylethylenediamine**. This method involves the reaction of ethylenediamine with acetone in the presence of a reducing agent.

Figure 2: Synthesis of **N-Isopropylethylenediamine** via reductive amination.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced *in situ* to the secondary amine. Common reducing agents for this transformation


include hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni) or hydride reagents such as sodium borohydride (NaBH_4). This method often provides higher selectivity for the mono-alkylated product compared to direct alkylation.

Modern and Industrial Synthetic Methods

Contemporary approaches to the synthesis of N-alkylated amines focus on improving efficiency, selectivity, and sustainability.

4.2.1. Catalytic N-Alkylation with Alcohols

The N-alkylation of amines with alcohols is an attractive "green" alternative to traditional methods, as the only byproduct is water. This transformation is typically catalyzed by transition metal complexes.

[Click to download full resolution via product page](#)

Figure 3: Catalytic N-alkylation of ethylenediamine with isopropanol.

This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a ketone (acetone in this case), which then undergoes reductive amination with the amine. The "borrowed" hydrogen is then

used to reduce the imine intermediate. This process is atom-economical and avoids the use of stoichiometric reagents.

Applications of N-Isopropylethylenediamine in Research and Industry

The unique structural features of **N-Isopropylethylenediamine** make it a valuable precursor in a variety of applications.

Pharmaceutical and Agrochemical Synthesis

N-Isopropylethylenediamine serves as a key intermediate in the synthesis of various biologically active molecules. The presence of two nitrogen atoms with different reactivities allows for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. For instance, N-alkylated diamines are integral components of certain antihistamines and other drug candidates.

Ligand Synthesis for Coordination Chemistry

The diamine functionality of iPr-EDA makes it an excellent building block for the synthesis of multidentate ligands for coordination chemistry. These ligands can chelate to metal ions, forming stable complexes with a wide range of catalytic and material science applications. The isopropyl group can be used to tune the steric and electronic properties of the resulting metal complexes, influencing their reactivity and selectivity in catalysis.

Polymer Chemistry

Diamines are fundamental monomers in the synthesis of various polymers, including polyamides and polyureas. **N-Isopropylethylenediamine** can be incorporated into polymer backbones to modify their physical and chemical properties, such as solubility, thermal stability, and affinity for other molecules.

Safety and Handling

N-Isopropylethylenediamine is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant

gloves, and a lab coat. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Isopropylethylenediamine, a compound likely born from the systematic explorations of early amine chemistry, has evolved into a versatile and valuable tool for the modern chemist. While the specific details of its initial discovery remain to be fully elucidated, its importance as a building block in organic synthesis is undeniable. From its role in the development of new pharmaceuticals to its use in creating advanced materials, **N-Isopropylethylenediamine** continues to be a compound of significant scientific and industrial interest. This guide has provided a comprehensive overview of its historical context, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- PubChem. (n.d.). **N-Isopropylethylenediamine**. National Center for Biotechnology Information.
- PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. National Library of Medicine.
- PubChem. (n.d.). N-Propyl-N'-isopropylethylenediamine. National Center for Biotechnology Information.
- ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
- Journal of the American Chemical Society. (1955). The Chemistry of the N-Alkyl-N-nitrosoamides. II. A New Method for the Deamination of Aliphatic Amines. American Chemical Society.
- ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions.
- Organic & Biomolecular Chemistry. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Royal Society of Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Isopropylethylenediamine | C5H14N2 | CID 88098 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-异丙基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 19522-67-9 CAS MSDS (N-Isopropylethylenediamine) Melting Point Boiling Point Density
CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [N-Isopropylethylenediamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101246#discovery-and-history-of-n-isopropylethylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com